The Dual-Faceted Mechanism of KB130015 on hERG Potassium Channels: An In-depth Technical Guide
The Dual-Faceted Mechanism of KB130015 on hERG Potassium Channels: An In-depth Technical Guide
For Immediate Release
Jena, Germany - The amiodarone derivative, KB130015, exhibits a novel and complex mechanism of action on the human ether-à-go-go-related gene (hERG) potassium channels, critical regulators of cardiac repolarization. This technical guide provides a comprehensive analysis of the electrophysiological effects, molecular interactions, and experimental protocols elucidating the dual activating and blocking properties of KB130015, offering valuable insights for researchers, scientists, and drug development professionals in the field of cardiac safety pharmacology.
KB130015, identified as 2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran, distinguishes itself from its parent compound, amiodarone, by not only blocking hERG channels at high voltages but also activating them at lower voltages.[1][2][3] This unique profile stems from its ability to accelerate the activation kinetics of the channel and shift the voltage dependence of activation to more negative potentials.[1][2][3]
Quantitative Analysis of KB130015's Effects on hERG Channels
The interaction of KB130015 with hERG channels has been quantified through a series of electrophysiological experiments. The key parameters are summarized in the tables below.
Table 1: Activating Effects of KB130015 on hERG Channels
| Parameter | Value | Cell Type | Method | Reference |
| Apparent EC50 for activation | 12 µM | HEK 293 | Patch-clamp | [1][2] |
| Shift in voltage-dependent activation (Va) | -16 mV | HEK 293 | Patch-clamp | [1][2] |
| Shift in voltage-dependent activation (Va) | -13.0 ± 2.5 mV | SH-SY5Y | Patch-clamp | [1] |
| Shift in voltage-dependent activation (Va) | -9.1 ± 0.7 mV | Xenopus oocytes | Two-electrode voltage-clamp | [2] |
| Acceleration of activation kinetics | ~4-fold | HEK 293 | Patch-clamp | [1][2] |
| Acceleration of activation at 0 mV | 2.7-fold | SH-SY5Y | Patch-clamp | [1] |
| Current increase at low voltages | Up to 6-fold | Not specified | Not specified | [1] |
Table 2: Inhibitory Effects of KB130015 on hERG Channels
| Parameter | Condition | Value | Cell Type | Method | Reference |
| Inhibition at +50 mV | 10 µM KB130015 | 23% | SH-SY5Y | Patch-clamp | [1] |
| Block at +40 mV | 10 µM KB130015 | 23 ± 5% (outward current) | HEK 293 | Patch-clamp | [1] |
| Block at +40 mV | 10 µM KB130015 | 40 ± 3% (inward tail current) | HEK 293 | Patch-clamp | [1] |
Elucidation of the Molecular Mechanism
KB130015's mechanism is distinct from other hERG activators. It does not significantly affect inactivation gating but rather accelerates both activation and deactivation processes.[1] Evidence suggests that KB130015 binds to the hERG1 pore from the cytosolic side.[1][2] This is supported by its lack of effect in the outside-out patch-clamp configuration and reduced efficacy in Xenopus oocytes, where the yolk protein can sequester intracellularly applied drugs.[1]
The pore residue Y652 has been identified as a key molecular determinant for the action of KB130015.[1] Furthermore, KB130015 functionally competes with known hERG channel blockers that bind within the inner cavity, such as amiodarone, E4031, and sertindole.[1][2] Conversely, amiodarone can attenuate the activating effect of KB130015.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of KB130015 on hERG channels.
Whole-Cell Patch-Clamp Recordings in HEK 293 and SH-SY5Y Cells
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells were stably transfected with the hERG1 cDNA. SH-SY5Y neuroblastoma cells endogenously express hERG channels.
-
Electrophysiological Recordings:
-
Recordings were performed at room temperature (20–23°C) using an EPC 9 patch-clamp amplifier.
-
Patch pipettes were fabricated from borosilicate glass with tip resistances of approximately 1 MΩ.
-
Internal (Pipette) Solution: Contained (in mM): 140 KCl, 10 EGTA, 10 HEPES, with the pH adjusted to 7.4.[2]
-
External (Bath) Solution: Consisted of (in mM): 136 NaCl, 4 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, with the pH adjusted to 7.4.[2] For analyzing voltage dependence, the external K+ concentration was raised to 10 mM.[1]
-
-
Voltage Protocols:
-
Voltage-Dependent Activation: To assess the voltage dependence of activation, cells were held at a holding potential and subjected to depolarizing steps of 1-second duration to various test potentials. This was followed by a repolarizing step to -120 mV to elicit tail currents.
-
Activation Kinetics (Envelope-of-Tails): To quantify the time course of channel activation, an envelope-of-tails protocol was employed. This involves a series of depolarizing pulses of increasing duration at a given test potential, each followed by a repolarizing step to elicit tail currents. The peak tail current amplitudes are then plotted against the duration of the depolarizing pulse and fitted with a monoexponential function.
-
Deactivation Kinetics: To measure the rate of channel closing, channels were first activated and then recovered from inactivation by a brief step to -150 mV for 10 ms, followed by repolarization to various test potentials to record the deactivating tail currents. The current decay was fitted with a biexponential function.[1]
-
Two-Electrode Voltage-Clamp Recordings in Xenopus Oocytes
-
Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes were injected with cRNA encoding wild-type or mutant hERG1 channels.
-
Electrophysiological Recordings:
-
Recordings were performed using a TurboTEC 10 CD amplifier.
-
Microelectrodes were filled with 2 M KCl and had resistances of 0.4–0.9 MΩ.
-
Bath Solution: Composed of (in mM): 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES, with the pH adjusted to 7.4.
-
-
Data Analysis: The voltage dependence of activation was determined by fitting the normalized tail current amplitudes with a Boltzmann function.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action of KB130015 and the experimental workflow.
Caption: Proposed binding and functional effect of KB130015 on the hERG channel.
Caption: Workflow for characterizing KB130015's effects on hERG channels.
Caption: Synergistic activation of hERG channels by KB130015 and Mallotoxin.
